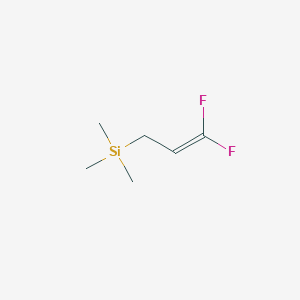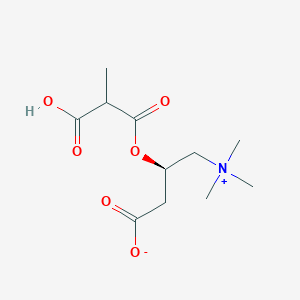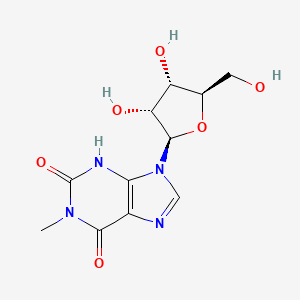
Xanthosine, 1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthosine, 1-methyl- is a nucleoside derived from xanthine and ribose It is a methylated derivative of xanthosine, which is a key intermediate in the biosynthesis of caffeine and other methylxanthines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine, 1-methyl- typically involves the methylation of xanthosine. One common method is the use of S-adenosyl-L-methionine (SAM) as a methyl donor in the presence of xanthosine methyltransferase (XMT). The reaction conditions often include a pH of around 8.5 and temperatures conducive to enzyme activity .
Industrial Production Methods: Industrial production of Xanthosine, 1-methyl- can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express xanthosine methyltransferase, enabling the conversion of xanthosine to Xanthosine, 1-methyl- in a controlled fermentation process .
化学反应分析
Types of Reactions: Xanthosine, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthine derivatives, while substitution reactions can yield various methylated or functionalized nucleosides .
科学研究应用
Xanthosine, 1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of caffeine and other methylxanthines.
Biology: It plays a role in the study of purine metabolism and nucleoside analogs.
Medicine: Research explores its potential therapeutic effects, including its role in neurological and cardiovascular health.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
作用机制
The mechanism of action of Xanthosine, 1-methyl- involves its role as a methyl donor in biochemical reactions. It interacts with various enzymes, such as xanthosine methyltransferase, to transfer methyl groups to target molecules. This process is crucial in the biosynthesis of methylxanthines like caffeine. The molecular targets include nucleosides and nucleotides, and the pathways involved are part of the broader purine metabolism .
相似化合物的比较
Xanthosine: The non-methylated precursor of Xanthosine, 1-methyl-.
Caffeine (1,3,7-trimethylxanthine): A widely known stimulant derived from methylxanthines.
Theobromine (3,7-dimethylxanthine): Another methylxanthine found in chocolate.
Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects
Uniqueness: Xanthosine, 1-methyl- is unique due to its specific role in the biosynthesis of caffeine and its intermediate position in the methylation pathway. Unlike caffeine and theobromine, which are end products, Xanthosine, 1-methyl- serves as a crucial intermediate, making it essential for understanding and manipulating the biosynthesis of these important compounds .
属性
CAS 编号 |
23392-10-1 |
|---|---|
分子式 |
C11H14N4O6 |
分子量 |
298.25 g/mol |
IUPAC 名称 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O6/c1-14-9(19)5-8(13-11(14)20)15(3-12-5)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H,13,20)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
SOBHTUPJYFGBBX-KQYNXXCUSA-N |
手性 SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


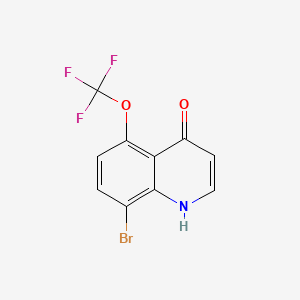
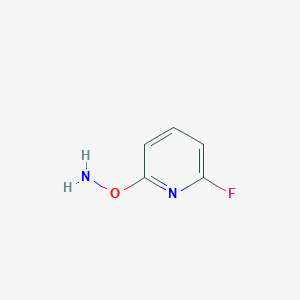
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290584.png)
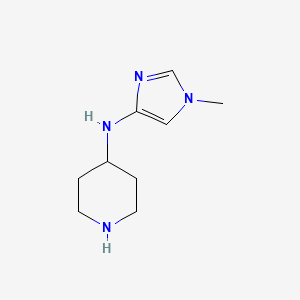

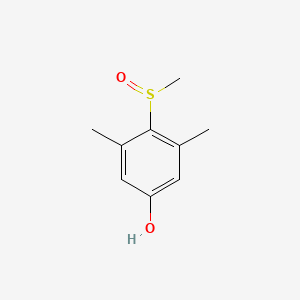
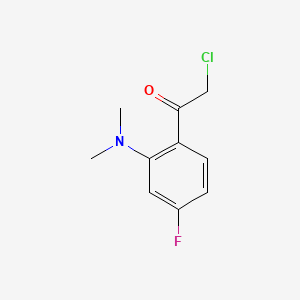

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
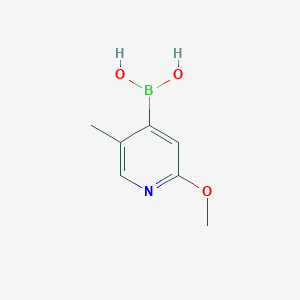
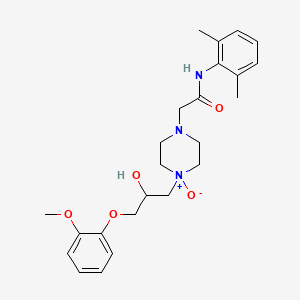
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
